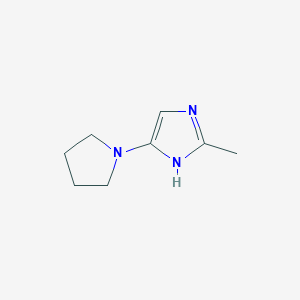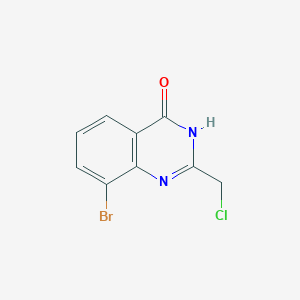
8-Bromo-2-(chloromethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 8th position, a chloromethyl group at the 2nd position, and a quinazolinone core. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2-aminobenzamide and appropriate halogenating agents.
Halogenation: The bromination of 2-aminobenzamide can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 8th position.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common nucleophiles include amines, thiols, and alcohols.
Oxidation and Reduction: The quinazolinone core can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and various substituted amines.
Oxidation Products: Oxidation can lead to the formation of quinazolinone derivatives with higher oxidation states.
Reduction Products: Reduction typically yields partially or fully reduced quinazolinone derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: It can be used in catalytic processes due to its unique electronic properties.
Biology and Medicine:
Anticancer Research: Quinazolinone derivatives, including this compound, are studied for their potential anticancer properties.
Antimicrobial Activity: The compound exhibits antimicrobial activity and is investigated for use in developing new antibiotics.
Industry:
Pharmaceuticals: It is used in the development of pharmaceutical agents due to its bioactive properties.
Agrochemicals: The compound is explored for use in agrochemicals to protect crops from pests and diseases.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-(chloromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit tyrosine kinases, which are crucial in cell signaling and cancer progression. The chloromethyl group allows for covalent binding to target proteins, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)quinazolin-4(3H)-one: Lacks the bromine atom at the 8th position.
8-Bromoquinazolin-4(3H)-one: Lacks the chloromethyl group at the 2nd position.
2-Methylquinazolin-4(3H)-one: Substitutes a methyl group for the chloromethyl group.
Uniqueness: 8-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is unique due to the presence of both the bromine and chloromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H6BrClN2O |
|---|---|
Poids moléculaire |
273.51 g/mol |
Nom IUPAC |
8-bromo-2-(chloromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrClN2O/c10-6-3-1-2-5-8(6)12-7(4-11)13-9(5)14/h1-3H,4H2,(H,12,13,14) |
Clé InChI |
DSBMCRZBNZMTSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)N=C(NC2=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


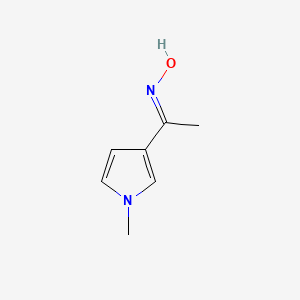
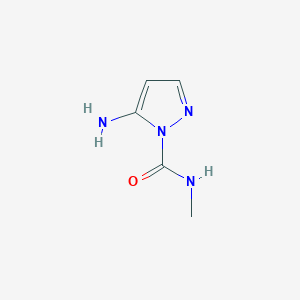
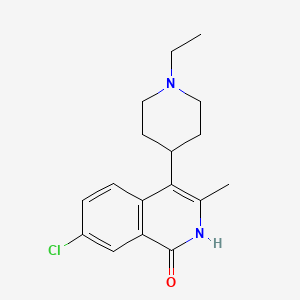
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12870398.png)
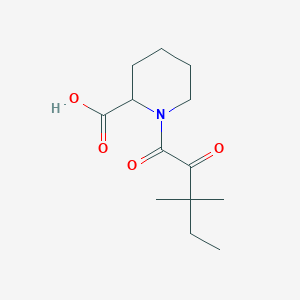
![4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B12870407.png)
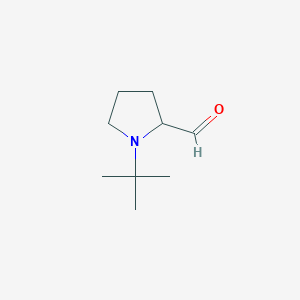
![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12870413.png)
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12870433.png)
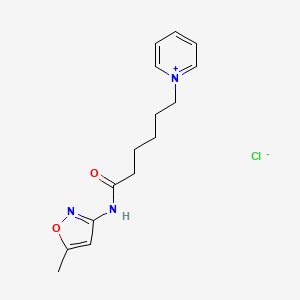
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane](/img/structure/B12870444.png)

